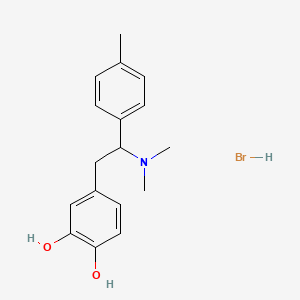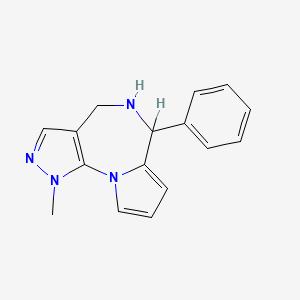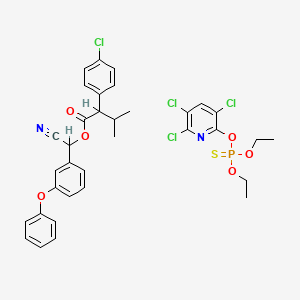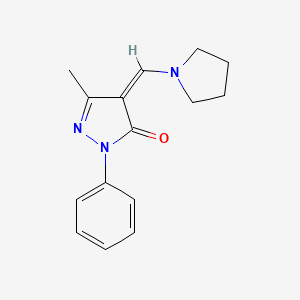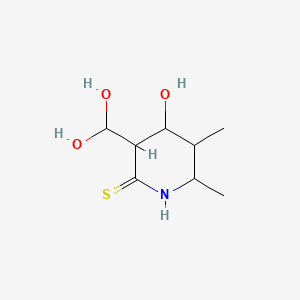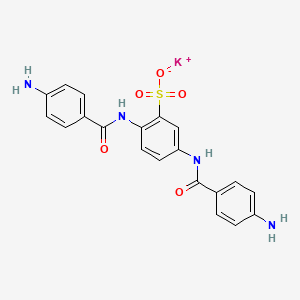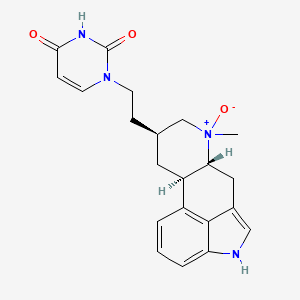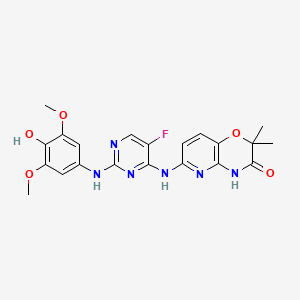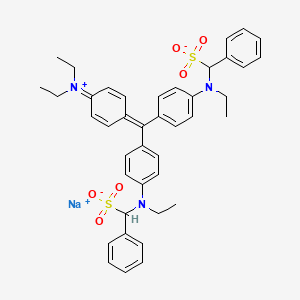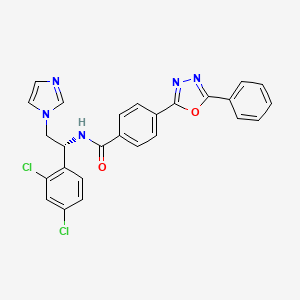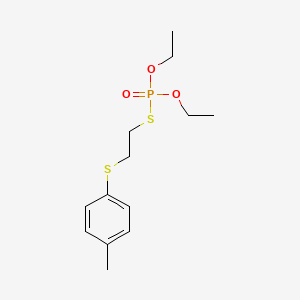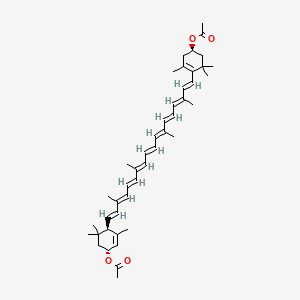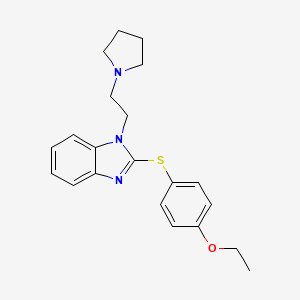
2-(4-ethoxyphenyl)sulfanyl-1-(2-pyrrolidin-1-ylethyl)benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Ethoxyphenyl)sulfanyl-1-(2-pyrrolidin-1-ylethyl)benzimidazole is a complex organic compound that features a benzimidazole core structure substituted with a 4-ethoxyphenyl group and a pyrrolidin-1-ylethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)sulfanyl-1-(2-pyrrolidin-1-ylethyl)benzimidazole typically involves multi-step organic reactions. One common route includes the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Introduction of 4-Ethoxyphenyl Group: The 4-ethoxyphenyl group can be introduced via a nucleophilic substitution reaction using 4-ethoxyphenyl halide and a suitable base.
Attachment of Pyrrolidin-1-ylethyl Group: The pyrrolidin-1-ylethyl group can be attached through a nucleophilic substitution reaction involving pyrrolidine and an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Ethoxyphenyl)sulfanyl-1-(2-pyrrolidin-1-ylethyl)benzimidazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, or sodium borohydride, can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzimidazole derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2-(4-Ethoxyphenyl)sulfanyl-1-(2-pyrrolidin-1-ylethyl)benzimidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(4-ethoxyphenyl)sulfanyl-1-(2-pyrrolidin-1-ylethyl)benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target involved.
Comparación Con Compuestos Similares
Similar Compounds
Etonitazene: A benzimidazole derivative with potent opioid effects.
Metonitazene: Another benzimidazole opioid with similar properties.
Isotonitazene: Known for its high potency as an opioid.
Uniqueness
2-(4-Ethoxyphenyl)sulfanyl-1-(2-pyrrolidin-1-ylethyl)benzimidazole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties compared to other benzimidazole derivatives. Its combination of the 4-ethoxyphenyl and pyrrolidin-1-ylethyl groups may result in unique interactions with biological targets, making it a valuable compound for further research and development.
Propiedades
Número CAS |
13451-68-8 |
|---|---|
Fórmula molecular |
C21H25N3OS |
Peso molecular |
367.5 g/mol |
Nombre IUPAC |
2-(4-ethoxyphenyl)sulfanyl-1-(2-pyrrolidin-1-ylethyl)benzimidazole |
InChI |
InChI=1S/C21H25N3OS/c1-2-25-17-9-11-18(12-10-17)26-21-22-19-7-3-4-8-20(19)24(21)16-15-23-13-5-6-14-23/h3-4,7-12H,2,5-6,13-16H2,1H3 |
Clave InChI |
NQKJBMCLBFPXKW-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)SC2=NC3=CC=CC=C3N2CCN4CCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


